molecular formula C6H13NO2 B104163 Ethyl 3-(methylamino)propanoate CAS No. 2213-08-3

Ethyl 3-(methylamino)propanoate

Cat. No.: B104163
CAS No.: 2213-08-3
M. Wt: 131.17 g/mol
InChI Key: XVIJMHJTEHBUJI-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom of the amino group is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(methylamino)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with methylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(methylamino)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(methylamino)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(amino)propanoate: Lacks the methyl group on the amino nitrogen.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(dimethylamino)propanoate: Contains an additional methyl group on the amino nitrogen.

Uniqueness: The presence of both the ethyl ester and methylamino groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs .

Biological Activity

Ethyl 3-(methylamino)propanoate, with the molecular formula C6_6H13_{13}NO2_2, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its structure, where an ethyl ester group is attached to a propanoic acid backbone, and a methyl group is substituted on the amino nitrogen. This unique configuration contributes to its distinct chemical and biological properties.

Overview of Biological Activity

This compound is primarily studied for its potential anti-cancer activity . Research indicates that it may act as a precursor in the synthesis of biologically active compounds, which could be leveraged in pharmaceutical development. The compound's ability to interact with various biomolecules through hydrogen bonding suggests a mechanism of action that warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Cellular Interaction : The compound can form hydrogen bonds with water molecules, facilitating interactions with biomolecules such as proteins and nucleic acids.
  • Metabolic Pathways : As an ester, it likely undergoes hydrolysis to release the corresponding acid and alcohol, which may have their own biological activities.
  • Potential Anti-Cancer Effects : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Research Findings

A summary of key research findings on this compound includes:

  • Anticancer Studies : Various in vitro studies have shown promising results regarding the compound's ability to inhibit the growth of specific cancer cell lines. For example, studies have highlighted its effects on breast and prostate cancer cells, indicating a potential role in cancer therapy.
  • Biochemical Properties : this compound exhibits properties typical of esters, including susceptibility to hydrolysis and participation in nucleophilic substitution reactions. This behavior is crucial for its reactivity and potential applications in drug design.
  • Synthesis Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, which are essential in medicinal chemistry.

Comparison of Biological Activity with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC6_6H13_{13}NO2_2Potential anti-cancer activity
Ethyl 3-(amino)propanoateC6_6H13_{13}NO2_2Lacks methyl substitution; less studied
Ethyl 3-(dimethylamino)propanoateC7_7H15_{15}N2_2O2_2Increased basicity; potential CNS effects

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The mechanisms involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Pharmacological Research :
    • Research published in PubChem outlines various pharmacological properties attributed to the compound, including its interaction with specific receptors involved in cancer progression (PubChem CID: 541480).
  • Toxicological Assessments :
    • Toxicological studies indicate that while this compound exhibits low toxicity profiles at therapeutic doses, further investigations are necessary to evaluate long-term effects and safety profiles.

Properties

IUPAC Name

ethyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIJMHJTEHBUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337279
Record name Ethyl 3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-08-3
Record name Ethyl 3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C., a solution of ethyl acrylate in alcohol (2M, 1000 mL, 2 mol) was added drop wise to a solution of MeNH2 in alcohol (33%, 540 mL, 4 mol). The resulting mixture was stirred for 3 h. Upon completion of the reaction, monitored by TLC, the solvent and volatiles were removed under reduced pressure to give ethyl 3-(methylamino)propanoate (250 g, crude) as an oil, which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

A solution of ethyl 3-(benzyl(methyl)amino)propanoate (3 g, 13.56 mmol) in ethanol (67.8 mL) was added palladium, 10 wt. % on carbon (0.3 g, 0.282 mmol) and hydrogenated (double-walled balloon pressure) at room temperature for 3 h. The reaction mixture was filtered via a pad of Celite, and the filtrate was concentrated in vacuo to give ethyl 3-(methylamino)propanoate (1.12 g, 63.0% yield) as a light golden yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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